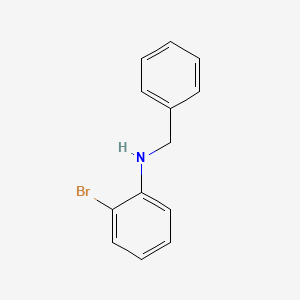

N-Benzyl-2-bromoaniline

説明

Contextual Significance in Modern Synthetic Chemistry

The significance of N-Benzyl-2-bromoaniline in modern synthetic chemistry lies primarily in its utility as a scaffold for constructing more complex molecular architectures. Nitrogen-containing compounds, particularly N-arylated structures, are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.net The N-benzyl group is a common protective group for amines and can also participate in various chemical transformations.

The presence of a bromine atom on the aromatic ring is of particular strategic importance. Halogenated organic compounds are versatile precursors in numerous cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig amination reactions), which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. This dual functionality—a reactive halogen and a secondary amine—positions this compound as a valuable starting material for synthesizing diverse heterocyclic compounds and other elaborate organic molecules.

Overview of its Strategic Role as a Synthetic Intermediate

This compound serves as a key synthetic intermediate, a molecule that is a stepping stone in a multi-step synthesis. Its strategic value comes from the specific placement of its functional groups, which allows for selective chemical modifications.

One of the primary synthetic routes to obtain this compound involves the reduction of the corresponding amide, N-(2-bromophenyl)benzamide. This reduction is commonly achieved using reagents like borane-tetrahydrofuran (B86392) (BH3·THF) complex. chemicalbook.com The precursor amide itself can be prepared from the reaction of 2-bromoaniline (B46623) with benzoyl chloride. orgsyn.org Alternative synthetic approaches can involve the direct N-alkylation of 2-bromoaniline with a benzyl (B1604629) halide, such as benzyl bromide, though this method can sometimes lead to undesired rearrangements or multiple alkylations. chemicalbook.com

As an intermediate, this compound is designed for further elaboration. For instance, it has been shown to undergo ring-opening reactions when treated with copper salts, leading to the formation of oxacyclic compounds. cymitquimica.com This reactivity highlights its potential in constructing oxygen-containing heterocyclic systems. The bromine atom allows for the introduction of various other functional groups through metal-catalyzed cross-coupling reactions, enabling chemists to build molecular complexity and access novel chemical entities.

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-2-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIVIJKFBJPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435401 | |

| Record name | N-Benzyl-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71687-81-5 | |

| Record name | N-Benzyl-2-bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 2 Bromoaniline and Its Analogs

Alkylation Approaches to N-Benzyl-2-bromoaniline

The introduction of a benzyl (B1604629) group to the nitrogen atom of 2-bromoaniline (B46623) is a common strategy for the synthesis of this compound. This can be achieved through direct alkylation or reductive methods.

N-Benzylation of 2-Bromoaniline

The direct reaction of 2-bromoaniline with a benzylating agent, typically a benzyl halide, is a primary route to this compound.

The N-benzylation of 2-bromoaniline can be accomplished using benzyl bromide. nih.gov This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline (B41778) attacks the benzylic carbon of the benzyl halide.

However, a surprising rearrangement has been observed during the double benzylation of 2-bromoaniline with benzyl bromide under basic N-alkylation conditions. nih.gov Instead of the expected N,N-dibenzyl-2-bromoaniline, the reaction yielded N,N-dibenzyl-4-bromoaniline as the major product. nih.gov This indicates a migration of the bromine atom from the ortho to the para position.

| Starting Material | Reagent | Product | Yield |

| 2-Bromoaniline | Benzyl Bromide | N,N-Dibenzyl-4-bromoaniline | 66% |

| 2-Bromoaniline | Benzyl Bromide | N,N-Dibenzyl-2-bromoaniline | Minor product |

This table illustrates the unexpected outcome of the double benzylation of 2-bromoaniline. nih.gov

The reaction conditions play a critical role in determining the product distribution and selectivity of the N-benzylation of 2-bromoaniline. The observed bromine migration is influenced by the presence of hydrohalic acids, which can be generated in situ. nih.gov

Studies have shown that subjecting mono- and dibenzyl-2-bromoanilines to the reaction conditions in the presence of HBr can lead to debenzylation and rearrangement. nih.gov For instance, the presence of 0.1 equivalents of HBr resulted mainly in debenzylation, while 1.0 equivalent of HBr led to the formation of N,N-dibenzyl-4-bromoaniline in 33% yield. nih.gov This suggests that the acid facilitates both debenzylation/benzylation cycles and the bromine rearrangement. nih.gov

A proposed mechanism involves the initial benzylation of 2-bromoaniline to form this compound and HBr. nih.gov Subsequently, this compound can react with HBr to generate N-benzylaniline and molecular bromine (Br₂). nih.gov The liberated Br₂ can then brominate another molecule of N-benzylaniline, leading to the rearranged product.

The unexpected rearrangement highlights significant challenges in the chemo- and regioselectivity of the N-benzylation of 2-bromoaniline. The reaction intended for N-alkylation leads to a carbon-to-carbon migration of the halogen on the aromatic ring. nih.gov

Crossover experiments have confirmed the intermolecular nature of this rearrangement. When a mixture of 2-bromoaniline and 2-chloroaniline (B154045) was subjected to the reaction conditions, the formation of N,N-dibenzyl-4-bromo-2-chloroaniline was observed. nih.gov This demonstrates that a discrete electrophilic bromine species is generated and can react with other aniline derivatives present in the mixture. nih.gov The choice of reagents is therefore critical to suppress this undesired rearrangement. nih.gov

Reductive Strategies for this compound Formation

An alternative to direct alkylation is the reduction of an amide precursor. This method can offer a more controlled route to the desired secondary amine.

This compound can be synthesized by the reduction of N-(2-bromophenyl)benzamide. chemicalbook.com A common reducing agent for this transformation is borane-tetrahydrofuran (B86392) complex (BH₃·THF). chemicalbook.com

The general procedure involves dissolving the N-(2-bromophenyl)benzamide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or N₂). chemicalbook.com A solution of BH₃·THF is then added, and the reaction mixture is stirred for a specified time at a given temperature. chemicalbook.com A typical reaction is carried out at 23°C for 12 hours, yielding this compound in 48% yield. chemicalbook.com

The workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction with diethyl ether. chemicalbook.com The organic layer is then washed with saturated aqueous sodium potassium tartrate solution, 10% aqueous sodium carbonate solution, and brine. chemicalbook.com After drying over anhydrous sodium sulfate, the solvent is removed, and the crude product can be purified by recrystallization or silica (B1680970) gel chromatography. chemicalbook.com

| Starting Material | Reagent | Solvent | Temperature | Time | Yield |

| N-(2-Bromophenyl)benzamide | Borane-THF | Tetrahydrofuran | 23°C | 12 h | 48% |

This table summarizes the reaction conditions for the reduction of N-(2-bromophenyl)benzamide to this compound. chemicalbook.com

General Applicability of Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a cornerstone method for forming carbon-nitrogen bonds and offers a direct route to this compound. masterorganicchemistry.com This process typically involves two key steps: the initial reaction between an amine (2-bromoaniline) and an aldehyde (benzaldehyde) to form a Schiff base or imine intermediate, followed by the in-situ reduction of this intermediate to the target secondary amine. masterorganicchemistry.comrsc.org

The versatility of this pathway stems from the wide availability of starting materials and the variety of reducing agents that can be employed. umich.edu The reaction can be performed in a one-pot procedure, which is highly efficient. organic-chemistry.org Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH(OAc)₃ is often favored for its mildness and selectivity, while NaBH₃CN is effective but introduces cyanide waste streams. masterorganicchemistry.com Sodium borohydride is a common and safe reagent for this transformation, often used with an acid activator like acetic acid. umich.eduresearchgate.net

An alternative, though less direct, reductive approach involves the initial formation of the corresponding amide, N-(2-bromophenyl)benzamide, which is subsequently reduced. A documented procedure involves the reduction of this anilide using a borane-tetrahydrofuran complex (BH₃·THF) in an inert atmosphere, which, after purification, yields this compound. chemicalbook.com In one specific instance of this method, the product was obtained in a 48% yield. chemicalbook.com

The general applicability allows for the synthesis of various analogs by simply changing the aniline or aldehyde component, making it a flexible tool for creating libraries of substituted N-benzylanilines. umich.edu

Table 1: Overview of Reductive Amination Pathways

| Pathway | Starting Materials | Key Reagents | Conditions | Notes |

| Direct Reductive Amination | 2-Bromoaniline, Benzaldehyde | NaBH₄, NaBH₃CN, or NaBH(OAc)₃ | Typically one-pot, mild conditions. masterorganicchemistry.comorganic-chemistry.org | Highly versatile; choice of reductant affects selectivity and workup. masterorganicchemistry.com |

| Anilide Reduction | N-(2-Bromophenyl)benzamide | Borane-THF (BH₃·THF) | Anhydrous THF, inert atmosphere. chemicalbook.com | Two-step process; reported yield of 48%. chemicalbook.com |

Novel and Catalytic Synthetic Routes to this compound

While reductive amination is a robust method, recent decades have seen the rise of powerful metal-catalyzed reactions that offer alternative and often more efficient pathways with broader functional group tolerance. wikipedia.org These novel routes have significantly expanded the toolkit for constructing C-N bonds.

Metal-Catalyzed N-Alkylation Protocols

Metal-catalyzed N-alkylation, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines. wikipedia.orglibretexts.org This protocol facilitates the cross-coupling of an amine with an aryl or alkyl halide, providing a direct method for the N-benzylation of 2-bromoaniline.

Palladium-Catalyzed Routes: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for forming C(aryl)-N bonds. wikipedia.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine followed by deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst. libretexts.org

The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The development of increasingly sophisticated ligands has been crucial to the reaction's broad applicability. Early systems used bidentate phosphine ligands like BINAP and DPPF, which were effective for coupling primary amines. wikipedia.org More recent generations of bulky, electron-rich monophosphine ligands, such as XPhos, RuPhos, and SPhos, have expanded the reaction's scope to a wider range of substrates under milder conditions, often providing superior yields and reaction rates. semanticscholar.org

Table 2: Selected Ligands for Palladium-Catalyzed Amination

| Ligand Family | Example Ligands | General Application |

| Bidentate Phosphines | BINAP, DPPF | First reliable extension to primary amines. wikipedia.org |

| Sterically Hindered Monophosphines | XPhos, RuPhos, SPhos, DavePhos | Broad substrate scope, high conversion rates, often used in modern protocols. semanticscholar.org |

Copper, Nickel, and Other Metal-Catalyzed Routes: Driven by the high cost and potential toxicity of palladium, researchers have explored more abundant and economical first-row transition metals like copper and nickel as catalysts for N-alkylation.

Copper-Catalyzed N-Alkylation: Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, represent an older but still relevant alternative. Modern advancements have led to milder reaction conditions. Copper catalysis has been successfully applied to the C-N cross-coupling of 2-bromoaniline with other molecules, demonstrating its viability for this substrate class. nih.gov The use of copper is advantageous due to its low cost and ready availability. nih.gov

Nickel-Catalyzed N-Alkylation: Nickel catalysts also promote Buchwald-Hartwig type aminations, providing another cost-effective alternative to palladium for coupling aryl halides with amines. rsc.org

Iridium and Ruthenium-Catalyzed N-Alkylation: A particularly innovative and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis, often employing iridium or ruthenium complexes. nih.govacs.org In this method, an alcohol (e.g., benzyl alcohol) serves as the alkylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine (e.g., 2-bromoaniline), and the metal-hydride returns the hydrogen to the resulting imine, forming the N-alkylated product and regenerating the catalyst. The only byproduct of this elegant process is water, making it a highly atom-economical and environmentally benign strategy. rsc.org

Challenges and Mechanistic Considerations: A significant challenge in the direct N-alkylation of 2-bromoaniline is the potential for halogen rearrangement. It has been reported that the alkylation of 2-bromoaniline with benzyl bromide under certain basic conditions can lead to the unexpected formation of the rearranged product, N-benzyl-4-bromoaniline. nih.gov This rearrangement is thought to be catalyzed by the hydrobromic acid (HBr) generated during the reaction. nih.gov A critical finding from these studies is that the issue can often be suppressed by using benzyl chloride instead of benzyl bromide, as the C-Cl bond is stronger and the generated HCl is less competent at inducing the rearrangement. nih.gov This highlights the importance of carefully selecting reagents and conditions to achieve the desired regioselectivity.

Table 3: Summary of Metal-Catalyzed N-Alkylation Protocols

| Metal Catalyst | Typical Substrates | Mechanistic Note | Key Advantage |

| Palladium (Pd) | 2-Bromoaniline + Benzyl Halide | Buchwald-Hartwig amination; ligand choice is critical. wikipedia.orgsemanticscholar.org | High efficiency, broad scope, well-established. wikipedia.org |

| Copper (Cu) | 2-Bromoaniline + Benzyl Halide | Ullmann-type coupling. nih.gov | Low cost, readily available metal. nih.gov |

| Nickel (Ni) | Aryl Halide + Amine | Buchwald-Hartwig type amination. rsc.org | Economical alternative to palladium. rsc.org |

| Iridium (Ir) / Ruthenium (Ru) | 2-Bromoaniline + Benzyl Alcohol | Borrowing Hydrogen / Hydrogen Autotransfer. nih.govacs.org | Highly atom-economical, water is the only byproduct. rsc.org |

Reactivity and Complex Transformational Pathways of N Benzyl 2 Bromoaniline

Carbon-Carbon Bond Forming Reactions

N-Benzyl-2-bromoaniline and its derivatives are valuable precursors for carbon-carbon bond formation, particularly through intramolecular carbolithiation reactions, which enable the construction of heterocyclic scaffolds like indolines.

Intramolecular carbolithiation provides a powerful method for forming cyclic structures. In the context of this compound derivatives, this reaction typically involves a halogen-lithium exchange at the ortho-bromo position, followed by the nucleophilic attack of the resulting aryllithium onto an appended unsaturated group within the same molecule.

A significant application of the intramolecular carbolithiation of this compound derivatives is in the enantioselective synthesis of 3,3-disubstituted and 3-substituted indolines. thieme-connect.comnih.gov Indolines are important structural motifs found in many natural products and pharmaceutically active compounds. thieme-connect.com

The process involves treating a suitably substituted this compound with a strong base, typically tert-butyllithium (B1211817) (t-BuLi), in the presence of a chiral ligand. thieme-connect.comnih.gov The most commonly used and effective chiral ligand for this transformation is (-)-sparteine (B7772259). thieme-connect.comnih.govd-nb.info The reaction proceeds via a halogen-lithium exchange to generate an aryllithium species, which then undergoes an intramolecular cyclization onto an adjacent alkenyl or other unsaturated substituent. nih.govd-nb.info

For instance, the enantioselective intramolecular carbolithiation of N-allyl-N-benzyl-2-bromoaniline with t-BuLi and (-)-sparteine in toluene (B28343) as a solvent leads to the formation of (3R)-1-benzyl-3-methyl-2,3-dihydro-1H-indole with high enantiomeric excess. nih.govscispace.com The choice of solvent is crucial for achieving high enantioselectivity; hydrocarbon solvents like toluene or solvent systems like n-pentane/diethyl ether are effective, whereas coordinating solvents such as tetrahydrofuran (B95107) (THF) can lead to a significant loss of enantioselectivity. nih.govd-nb.info

This methodology has been extended to various derivatives, allowing for the synthesis of a range of 3,3-disubstituted indolines. thieme-connect.com The general procedure involves cooling a solution of the this compound substrate and (-)-sparteine in toluene to a low temperature (e.g., -78 °C), followed by the addition of t-BuLi. thieme-connect.com After stirring for an extended period, the resulting lithiated intermediate is quenched with an electrophile, such as methanol. thieme-connect.com

Below is a table summarizing the results of the enantioselective intramolecular carbolithiation for the synthesis of various indoline (B122111) derivatives.

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| N-Allyl-N-benzyl-2-bromoaniline | (3R)-1-Benzyl-3-methylindoline | 85 | 87 |

| N-Methallyl-N-benzyl-2-bromoaniline | 1-Benzyl-3,3-dimethylindoline | 75 | 92 |

| N-(3-Methoxypropyl)-N-benzyl-2-bromoaniline | 1-Benzyl-3-(methoxymethyl)indoline | 68 | 85 |

| N-(3-(Methylthio)propyl)-N-benzyl-2-bromoaniline | 1-Benzyl-3-((methylthio)methyl)indoline | 72 | 90 |

Table generated from data found in cited research articles. thieme-connect.comscispace.com

This enantioselective carbolithiation strategy represents a highly effective and atom-economical approach to constructing chiral indoline scaffolds from readily available this compound derivatives. thieme-connect.comnih.gov

Intramolecular Carbolithiation Reactions Utilizing this compound Derivatives

Impact of Chiral Ligands on Stereochemical Control

The stereochemical outcome of reactions involving this compound and its derivatives can be effectively controlled through the use of chiral ligands. These ligands coordinate to the metal center in organometallic intermediates, creating a chiral environment that directs the approach of reactants, thereby favoring the formation of one enantiomer over the other.

A notable example is the enantioselective intramolecular carbolithiation of N-allyl-N-benzyl-2-bromoaniline, a close derivative of the title compound. d-nb.infobeilstein-journals.org This reaction is facilitated by an organolithium reagent, such as tert-butyllithium (t-BuLi), in the presence of a chiral ligand. d-nb.info The chiral diamine (–)-sparteine has proven to be a highly effective ligand in this context, inducing high levels of stereocontrol. d-nb.infobeilstein-journals.orgresearchgate.net The reaction proceeds through a rigid transition state where the lithium atom is coordinated to both the remote π-bond of the allyl group and the chiral bidentate ligand. d-nb.info This coordination dictates the facial selectivity of the ring closure. d-nb.info

While (–)-sparteine is highly effective, research has explored a wide array of other chiral ligands to understand the structural requirements for high enantiofacial selectivity. d-nb.infobeilstein-journals.org Although none have significantly surpassed the enantiomeric excess achieved with (–)-sparteine, several other ligands, such as a (+)-sparteine surrogate, have demonstrated comparable utility, making either enantiomer of the product accessible. researchgate.net The steric properties of the substrate can also influence the degree of enantioselectivity. beilstein-journals.org

Table 1: Effect of Chiral Ligand on Enantioselective Carbolithiation

| Substrate | Reagent | Chiral Ligand | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-allyl-N-benzyl-2-bromoaniline | t-BuLi | (–)-sparteine | Substituted Indoline | High | d-nb.infobeilstein-journals.org |

Solvent Effects on Enantioselectivity and Reaction Efficiency

For the (–)-sparteine-mediated intramolecular carbolithiation of N-allyl-N-benzyl-2-bromoaniline, non-coordinating or weakly coordinating solvents are preferred. d-nb.infobeilstein-journals.org Solvent systems composed of hydrocarbons like toluene or n-pentane, often with diethyl ether as a co-solvent, have been shown to be highly effective. d-nb.infobeilstein-journals.org These solvents allow the chiral ligand, (–)-sparteine, to form a strong and well-defined complex with the lithium atom, which is essential for achieving high enantioselectivity. d-nb.infobeilstein-journals.org

In contrast, the use of strongly coordinating solvents like tetrahydrofuran (THF) has a detrimental effect on stereochemical control. d-nb.infobeilstein-journals.org THF molecules compete with the chiral ligand for coordination sites on the lithium atom, disrupting the rigid, asymmetric transition state. This interference leads to a significant, and often complete, loss of enantioselectivity in the cyclization product. d-nb.infobeilstein-journals.org The reaction efficiency can also be affected, though the primary impact of solvent choice is on the stereochemical outcome.

Table 2: Influence of Solvent on Enantioselectivity in (–)-sparteine Mediated Carbolithiation

| Substrate Family | Solvent | Outcome | Reference |

|---|---|---|---|

| N-allyl-2-bromoanilines | Toluene | High enantioselectivity | d-nb.infobeilstein-journals.orgresearchgate.net |

| N-allyl-2-bromoanilines | n-Pentane/Diethyl Ether | Effective for high enantioselectivity | d-nb.infobeilstein-journals.org |

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Palladium-Catalyzed Coupling with Organometallic Reagents (e.g., Vinylstannanes)

This compound is an effective substrate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. One such example is the Stille coupling, which involves the reaction of an organohalide with an organostannane reagent, such as a vinylstannane.

The palladium-catalyzed coupling of 2-bromoanilines with vinylstannanes provides a regiocontrolled route to synthesizing substituted indoles. scilit.comacs.org In this reaction, a Pd(0) catalyst, often generated in situ, undergoes oxidative addition into the carbon-bromine bond of this compound. The resulting arylpalladium(II) complex then undergoes transmetalation with the vinylstannane, where the vinyl group is transferred to the palladium center. The final step is a reductive elimination, which forms the new carbon-carbon bond, yielding the coupled product and regenerating the Pd(0) catalyst to continue the cycle. This methodology serves as a versatile strategy for the synthesis of complex nitrogen-containing heterocycles from readily available anilines.

Palladium-Catalyzed Multi-Component Reactions (e.g., with Carbon Dioxide and Isocyanides)

This compound can participate in sophisticated palladium-catalyzed multi-component reactions (MCRs), allowing for the rapid assembly of complex heterocyclic structures from simple precursors. A significant example is the three-component reaction involving a 2-bromoaniline (B46623), carbon dioxide (CO₂), and an isocyanide. acs.orgvu.nlresearchgate.net

This reaction provides a completely regio- and chemoselective pathway to N3-substituted quinazoline-2,4(1H,3H)-diones in moderate to high yields. acs.orgresearchgate.net The catalytic cycle is initiated by the palladium-catalyzed imidoylation of this compound with the isocyanide. vu.nl This is followed by the insertion of carbon dioxide and a subsequent reductive elimination and rearrangement cascade to form the thermodynamically stable quinazolinedione product. vu.nl The methodology is robust, tolerating a variety of isocyanides (primary, secondary, and tertiary) and substitutions on the aniline (B41778) ring. vu.nl This process is a powerful illustration of how readily available C1 building blocks like CO₂ and isocyanides can be combined to create valuable heterocyclic scaffolds. acs.orgvu.nl

Table 3: Palladium-Catalyzed Three-Component Synthesis of a Quinazolinedione

| Component 1 | Component 2 | Component 3 | Catalyst System (Example) | Product | Reference |

|---|

Annulation Reactions for Heterocycle Formation

Copper-Catalyzed Cyclization Approaches

Copper catalysis offers a versatile and cost-effective alternative to palladium for mediating the synthesis of heterocyclic compounds from this compound. Copper catalysts are effective in promoting C-N, C-O, and C-C bond-forming reactions that are central to the construction of cyclic systems. rsc.org

One powerful strategy is the copper-catalyzed intramolecular annulation of ortho-haloaryl derivatives. For instance, a versatile one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides can be used for the synthesis of benzoxazoles. organic-chemistry.org This process, catalyzed by copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline, involves an initial N-acylation followed by an intramolecular C-O bond formation via cyclization, with the bromine atom acting as a leaving group. This approach complements traditional methods that typically start from 2-aminophenols. organic-chemistry.org The use of heterogeneous copper(II) oxide nanoparticles has also been reported for the ligand-free intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles and other related heterocycles. organic-chemistry.org These copper-mediated methods highlight efficient pathways for converting substituted 2-bromoanilines into valuable heterocyclic cores. rsc.orgresearchgate.net

Diverse Functionalization Strategies for this compound

This compound is a versatile bifunctional molecule, offering two primary sites for chemical modification: the secondary amine at the nitrogen center and the bromo-substituted aromatic ring. These distinct reactive centers allow for a wide array of functionalization strategies, enabling the synthesis of complex molecular architectures. The reactivity at one site can be influenced by the substituents at the other, providing a platform for intricate synthetic pathways.

Modification at the Nitrogen Center

The nitrogen atom of this compound, being a secondary amine, readily participates in various reactions common to this functional group, such as alkylation and acylation. These modifications not only introduce new functional groups but also alter the electronic and steric properties of the molecule, which can influence subsequent reactions on the aromatic ring.

Further alkylation of the nitrogen center can lead to the formation of tertiary amines. For instance, the reaction with another equivalent of an alkylating agent like benzyl (B1604629) bromide can yield N,N-dibenzyl-2-bromoaniline. However, studies on the alkylation of 2-bromoaniline have shown that these conditions can sometimes lead to unexpected molecular rearrangements. nih.govlookchem.com Specifically, under certain biphasic alkylation conditions, a migration of the bromine atom from the ortho (2-) to the para (4-) position of the aniline ring has been observed. nih.govthieme-connect.com This rearrangement is thought to proceed through an acid-catalyzed mechanism involving HBr, which can be generated in situ. nih.govlookchem.com The N-benzyl group influences the steric and electronic environment of the aniline ring, which can affect the propensity for such rearrangements. nih.gov

Acylation of the nitrogen atom to form the corresponding amide (e.g., N-acyl-N-benzyl-2-bromoaniline) is another key transformation. This is typically achieved using acylating agents such as acyl chlorides or anhydrides. researchgate.net The conversion of the amine to an amide group significantly changes its electronic properties, withdrawing electron density from the nitrogen and, by extension, from the aromatic ring. This modification can be used strategically to prevent unwanted side reactions or to direct the regioselectivity of subsequent transformations on the aryl bromide portion of the molecule.

| Reaction Type | Reagent/Conditions | Product Type | Key Findings/Observations | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide, Base (e.g., K₂CO₃) | N,N-dibenzyl-2-bromoaniline | Potential for acid-catalyzed rearrangement of the bromine atom from the 2- to the 4-position under certain conditions. | nih.govlookchem.comthieme-connect.com |

| N-Acylation | Acyl chloride or Anhydride | N-Acyl-N-benzyl-2-bromoaniline | Converts the amine to a less reactive amide; can be used as a protecting group or to modify electronic properties. | researchgate.net |

Functionalization of the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a highly effective synthetic handle for a variety of transformations, most notably halogen-lithium exchange and palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Halogen-Lithium Exchange and Carbolithiation

One powerful strategy for functionalizing the C-Br bond is through halogen-lithium exchange. Treatment of an appropriately substituted this compound derivative with a strong organolithium base, such as tert-butyllithium (t-BuLi), generates a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles.

A notable application of this method is the enantioselective intramolecular carbolithiation of N-allyl-N-benzyl-2-bromoaniline. nih.govd-nb.info In this reaction, the aryllithium species generated via bromine-lithium exchange undergoes a subsequent intramolecular cyclization onto the pendant allyl group. nih.govbeilstein-journals.org This process, when carried out in the presence of a chiral ligand such as (-)-sparteine, can produce 3-substituted indolines with high enantioselectivity. nih.govd-nb.infoscispace.com The choice of solvent is critical, with non-coordinating solvents like toluene or solvent systems like pentane/diethyl ether favoring high enantioselectivity, whereas coordinating solvents like THF can diminish it. nih.govd-nb.info

| Substrate | Reagents | Solvent | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Allyl-N-benzyl-2-bromoaniline | t-BuLi, (-)-sparteine | Toluene | (3R)-1-Benzyl-3-methylindoline | 85% | Not specified, but described as enantioselective | scispace.com |

| N,N-Diallyl-2-bromoaniline | t-BuLi, (-)-sparteine | n-Pentane/Diethyl ether | (R)-(-)-1-Allyl-3-methylindoline | High | High | nih.govd-nb.info |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming C-C and C-N bonds. wikipedia.org

The Suzuki-Miyaura coupling reaction is a widely used method to form carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. rsc.orgrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org Research has focused on developing efficient catalyst systems for challenging substrates like unprotected ortho-bromoanilines. For instance, the use of a specific palladacycle catalyst, CataCXium A Pd G3, has been shown to be uniquely effective for the Suzuki-Miyaura coupling of ortho-bromoanilines with various boronic esters, including benzyl, alkyl, and aryl partners, providing good to excellent yields. rsc.org

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. In the context of this compound, the C-Br bond can be coupled with a variety of primary or secondary amines to generate more complex diaryl or alkylaryl amines. The development of specialized phosphine (B1218219) ligands (e.g., RuPhos, XPhos) has been crucial for achieving high efficiency and broad substrate scope in these transformations. wikipedia.orgnih.gov This reaction can also be used in a double amination process starting from substituted bromoanilines to synthesize phenazine (B1670421) derivatives. researchgate.net

Other palladium-catalyzed reactions, such as the Stille coupling (with organostannanes), can also be employed. For example, the coupling of 2-bromoanilines with vinylstannanes has been used as a key step in the regiocontrolled synthesis of substituted indoles. acs.org

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd(dppf)Cl₂, K₂CO₃ or CataCXium A Pd G3, K₃PO₄ | C-C | 2-Aryl/Alkyl-N-benzylaniline | rsc.orgrsc.org |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd₂(dba)₃, Phosphine Ligand (e.g., XPhos, RuPhos), Base (e.g., LiHMDS) | C-N | N¹-Benzyl-N²-substituted-1,2-benzenediamine | wikipedia.orgnih.gov |

| Stille Coupling | Organostannane (e.g., Vinylstannane) | Pd(PPh₃)₄ | C-C | N-Benzyl-2-vinylaniline (precursor to indoles) | acs.org |

Mechanistic Investigations and Advanced Computational Studies

Application of Computational Chemistry

Computational chemistry provides powerful tools for investigating the intricacies of chemical reactions involving N-Benzyl-2-bromoaniline. Methods like Density Functional Theory (DFT) allow for detailed examination of reaction energetics, transition states, and the influence of molecular geometry.

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. mdpi.com By calculating the electronic structure of molecules, DFT can predict the geometries of reactants, products, and, crucially, transient species like intermediates and transition states. rsc.org For reactions involving this compound, DFT calculations are used to map out the potential energy surface, providing a quantitative understanding of the reaction's feasibility and selectivity.

For example, in the study of a manganese-catalyzed N-alkylation of anilines to produce compounds like this compound, DFT calculations using the M06-L functional were employed. rsc.org These calculations optimized the structures of all species involved in the catalytic cycle. rsc.org Frequency analysis was then performed to characterize these optimized structures as either stable minima (having no imaginary frequencies) or transition states (having exactly one imaginary frequency). rsc.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactant and product minima along the reaction pathway. rsc.org

The energy difference between reactants and transition states provides the activation energy barrier, which is critical for determining reaction rates. acs.org By comparing the energetics of different possible pathways, researchers can determine the most likely mechanism. For instance, DFT can be used to evaluate the stability of the arenium cation intermediate in the bromine rearrangement, confirming its role in the reaction. nih.govlookchem.com Similarly, calculations of the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap can offer insights into the chemical reactivity of the molecule. researchgate.net

Table 2: Application of DFT in Reaction Analysis

| Computational Task | Information Gained | Relevance to this compound |

|---|---|---|

| Geometry Optimization | Determines the lowest energy structure of molecules and intermediates. | Predicts the stable conformation of this compound and key intermediates like arenium cations. rsc.org |

| Frequency Analysis | Characterizes stationary points as minima or transition states. | Confirms the nature of calculated structures in reaction pathways. rsc.org |

| Transition State Search | Locates the highest energy point along a reaction coordinate. | Determines the activation energy and rate-limiting step of a reaction. rsc.org |

| IRC Calculation | Maps the reaction path from transition state to minima. | Verifies the connection between reactants, transition states, and products. rsc.org |

The three-dimensional structure of this compound, particularly the orientation of the benzyl (B1604629) and bromoaniline groups relative to each other, has a profound impact on its reactivity. Computational methods are used to perform conformational analysis, identifying stable conformers and the energy barriers to rotation around key single bonds.

Steric hindrance between the substituents on the aniline (B41778) ring and the N-benzyl group can force the molecule to adopt specific conformations. nih.govbris.ac.uk For example, in the related N,N-dibenzyl-2-bromoaniline, steric repulsion between the bulky benzyl groups and the ortho-bromine atom causes the nitrogen atom's lone pair to twist out of alignment with the π-system of the aromatic ring. nih.govlookchem.com This conformational effect, known as reducing conjugation, destabilizes the arenium cation intermediate necessary for bromine migration, thereby inhibiting the rearrangement. nih.govlookchem.com

DFT calculations can model these steric interactions and predict the rotational energy barriers. scielo.br By calculating the energy of the molecule as a function of dihedral angles, a potential energy surface for conformational change can be generated. This analysis helps explain why certain reaction pathways are favored or disfavored. For example, the steric bulk of substituents can influence the regioselectivity of reactions by blocking access to certain reactive sites. researchgate.net In organometallic catalysis, the conformation of the this compound ligand as it coordinates to the metal center can dictate the stereochemical outcome of the reaction. acs.org

Ligand-Substrate Interactions in Asymmetric Catalysis

Detailed mechanistic and computational studies focusing specifically on this compound as a standalone ligand in asymmetric catalysis and its direct ligand-substrate interactions are not extensively documented in publicly available research. The scientific literature more commonly describes the use of this compound as a key synthetic intermediate for the construction of more complex chiral ligands. caltech.edu These derivative ligands are then employed in asymmetric catalysis, where their interactions with substrates are investigated.

Research has shown that derivatives of this compound are utilized in the formation of sophisticated ligand architectures, such as anilide(pyridine)phenoxide (NNO) pincer ligands. caltech.edu These ligands are designed for applications in areas like the asymmetric polymerization of olefins. caltech.edu In such systems, the focus of mechanistic investigations is on the behavior of the entire complex ligand and its influence on the stereochemical outcome of the reaction.

For instance, in palladium-catalyzed cross-coupling reactions, a field where aniline derivatives are common, the nature of the ligand is critical in determining the efficiency and selectivity of the catalytic cycle. mdpi.comacs.org Mechanistic studies in these contexts often involve computational and experimental approaches to understand the coordination of the ligand to the metal center and the subsequent interactions with the substrate. snnu.edu.cnrsc.org These studies, however, typically feature more complex phosphine (B1218219) or N-heterocyclic carbene ligands rather than simple substituted anilines like this compound.

Furthermore, N-allyl-2-bromoanilines, which share a structural similarity, have been studied in the context of enantioselective intramolecular carbolithiation reactions. beilstein-journals.orgresearchgate.net In these cases, the bromoaniline moiety is part of the substrate that undergoes cyclization, and the stereoselectivity is induced by a chiral ligand, such as (-)-sparteine (B7772259), complexed to the organolithium reagent. beilstein-journals.org The interaction, therefore, is between the chiral ligand-organolithium complex and the allyl group of the substrate, rather than this compound acting as a ligand itself.

While direct research on the ligand-substrate interactions of this compound is scarce, the available information underscores its importance as a foundational building block for creating more elaborate and effective ligands for asymmetric catalysis.

Interactive Data Table of Related Catalytic Systems

While specific data for this compound as a primary ligand is not available, the following table provides an example of the kind of data generated in studies of related, more complex catalytic systems. This is for illustrative purposes to show how ligand and substrate variations can influence catalytic outcomes.

| Catalyst Precursor | Ligand | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) |

| Pd₂(dba)₃ | (S)-BINAP | 1-bromo-2-naphthylamine | (S)-N-phenyl-1-(2-naphthyl)amine | 95% | 85% |

| [Ir(COD)Cl]₂ | (R)-Ph-BPE | (E)-1,2-diphenylethene | (R,R)-1,2-diphenylethane | >99% | >99% |

| Rh(acac)(CO)₂ | (S,S)-Chiraphos | Methyl (Z)-α-acetamidocinnamate | (R)-N-acetylphenylalanine methyl ester | 95% | >99% |

| RuCl₂[(S)-BINAP] | 2-(p-tolylsulfinyl)benzaldehyde | 2-(p-tolylsulfinyl)benzyl alcohol | 98% | 99% | |

| [Pd(allyl)Cl]₂ | (R,R)-Trost Ligand | rac-3-acetoxy-1,3-diphenyl-1-propene | (S)-1,3-diphenyl-1-propene | 98% | 97% |

This table is a generalized representation of data found in asymmetric catalysis literature and does not directly involve this compound as a ligand.

Applications in the Synthesis of Complex Molecules and Advanced Materials

Building Block for Nitrogen-Containing Heterocyclic Compounds

The unique structure of N-benzyl-2-bromoaniline allows it to be a key player in the synthesis of various fused heterocyclic systems. The presence of the bromine atom ortho to the amino group is ideal for intramolecular cyclization reactions, a common strategy for building complex polycyclic frameworks.

The indole (B1671886) and indoline (B122111) scaffolds are central to numerous natural products and pharmaceuticals. While direct cyclization of this compound to an indole is not commonly reported, its derivatives are instrumental in forming the indoline ring system. Specifically, the N-allylated derivative, N-allyl-N-benzyl-2-bromoaniline, has been utilized in enantioselective carbolithiation reactions.

In a study focused on the asymmetric synthesis of 3-substituted indolines, N-allyl-N-benzyl-2-bromoaniline was treated with tert-butyllithium (B1211817) (tBuLi) in the presence of the chiral ligand (-)-sparteine (B7772259). scispace.comuni-konstanz.de This process induces an intramolecular cyclization to afford chiral indoline derivatives. The reaction proceeds with high yield and enantioselectivity, demonstrating the utility of the this compound framework in constructing stereochemically defined heterocyclic products. scispace.com

Table 1: Enantioselective Synthesis of a Chiral Indoline Derivative

| Starting Material | Reagents | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|

General strategies for indole synthesis often involve the use of 2-haloanilines in transition-metal-catalyzed reactions, such as the Larock indolization, which couples a 2-haloaniline with a disubstituted alkyne. rsc.org The N-benzyl group in this compound can serve as a protecting group that can be removed at a later stage, or be retained in the final product to afford N-benzylindole derivatives.

Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities, making their synthesis a topic of significant interest. This compound has been identified as a substrate in modern synthetic routes toward quinazoline (B50416) derivatives. For instance, it can be used in palladium-catalyzed carbonylation and annulation reactions. In one approach, this compound is coupled with an isocyanide in the presence of carbon dioxide and a suitable catalyst system to construct the quinazoline-2,4(1H,3H)-dione core. uantwerpen.be

Benzothiazoles are important structural motifs in medicinal chemistry and materials science. Their synthesis often involves the cyclization of 2-aminothiophenol (B119425) derivatives or the reaction of a 2-haloaniline with a sulfur source. While direct use of this compound is less documented, the closely related N-benzyl-2-iodoaniline serves as an excellent proxy to illustrate the synthetic potential.

In a copper-catalyzed approach, N-benzyl-2-iodoaniline reacts with potassium sulfide (B99878) (K₂S) to construct the 2-arylbenzothiazole framework. rsc.org This reaction, catalyzed by copper(I) bromide in the presence of a ligand like tetramethylethylenediamine (TMED), proceeds through C-S bond formation followed by intramolecular cyclization. rsc.org The use of 2-bromoanilines in similar metal-catalyzed reactions to form benzothiazoles is also a well-established strategy, suggesting the applicability of this compound in this context. mdpi.com

Table 2: Synthesis of a Benzothiazole Derivative from a Related Haloaniline

| Substrate | Sulfur Source | Catalyst/Ligand | Product Class | Yield Range | Reference |

|---|

The synthesis of acridine-based structures, including their fully or partially saturated analogues like octahydroacridines, often relies on the cyclization of precursors that can form the central pyridine (B92270) ring. While a direct synthesis of octahydroacridines from this compound is not prominently featured in the literature, related N-benzylated systems can be synthesized through reactions like the Povarov reaction, which is a powerful tool for creating tetrahydroquinoline rings. researchgate.net Tetrahydroquinolines are structurally related to the subunits of acridine (B1665455) derivatives. The general Povarov reaction involves the cycloaddition of an N-arylimine (often formed in situ from an aniline (B41778) and an aldehyde) with an electron-rich alkene. The N-benzyl group can be part of the aniline precursor, leading to N-benzylated tetrahydroquinoline products.

Precursor for Ligands in Catalysis

The structural features of this compound make it an ideal starting point for the synthesis of sophisticated ligands used in transition metal catalysis. The bromo-substituent allows for the introduction of other coordinating groups via cross-coupling reactions, while the aniline nitrogen serves as a key donor atom in the final ligand.

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, conferring high stability and unique reactivity to the resulting metal complex. This compound has been explicitly used in the modular synthesis of asymmetric anilide(pyridine)phenoxide (NNO) pincer ligands. caltech.educaltech.edu

The synthesis involves a multi-step sequence. First, this compound undergoes a Suzuki coupling reaction with a pyridine-boronic ester derivative to form a 2-(N-benzylanilino)-6-bromopyridine intermediate. A subsequent coupling reaction at the remaining bromo position on the pyridine ring with a protected phenol (B47542) derivative, followed by deprotection, yields the final NNO pincer ligand. caltech.educaltech.edu These ligands, when complexed with Group 4 metals like titanium, have been investigated as catalysts for olefin polymerization. caltech.edu

Table 3: Key Synthetic Step in NNO Pincer Ligand Formation

| Reactant 1 | Reactant 2 | Coupling Reaction | Key Intermediate | Reference |

|---|

Role in Homogeneous Catalysis for Olefin Polymerization and C-C Bond Formation

This compound serves as a valuable precursor in the synthesis of sophisticated ligands for homogeneous catalysis. Its structural framework is particularly amenable to the creation of catalysts employed in olefin polymerization and carbon-carbon (C-C) bond formation reactions. The interplay between the benzylamine (B48309) and bromoaniline functionalities allows for the construction of tailored ligand architectures that can influence the activity and selectivity of the metallic catalytic center.

Olefin Polymerization

In the realm of olefin polymerization, derivatives of this compound have been instrumental in the development of post-metallocene catalysts. Specifically, it is a key starting material for the synthesis of anilide(pyridine)phenoxide (NNO) pincer ligands. caltech.edu These ligands, when complexed with Group 4 metals such as titanium and zirconium, form catalysts for the polymerization of alpha-olefins like propylene (B89431). caltech.educaltech.edu

The synthesis of these NNO ligands typically involves a multi-step process where this compound is coupled with other aromatic fragments to create a chelating system that can coordinate to a metal center. caltech.edu A general synthetic route is depicted in the scheme below, showcasing the coupling of an this compound derivative to form a ligand precursor. caltech.edu

A notable characteristic of catalysts derived from these this compound-based ligands is their ability to produce polypropylene (B1209903) with unusual regiochemistry. caltech.edu Unlike traditional metallocene catalysts that yield highly regioregular polymers, these systems can lead to the formation of regioirregular polypropylene, where a significant percentage of the monomer units are inserted in a 2,1-fashion rather than the typical 1,2-insertion. caltech.edu This deviation from normal regioselectivity can lead to polymers with unique microstructures and, consequently, different physical properties.

The performance of such catalyst systems is influenced by the specific structure of the ligand and the reaction conditions. The data in the table below illustrates the typical behavior of a Group 4 anilide(pyridine)phenoxide catalyst in propylene polymerization.

Table 1: Propylene Polymerization with a Group 4 Anilide(pyridine)phenoxide Catalyst

| Catalyst Precursor | Co-catalyst | Polymerization Temperature (°C) | Activity (kg polymer/mol·h) | Regioirregularity (% 2,1-insertions) |

|---|---|---|---|---|

| (NNO)TiCl₂ | MAO | 25 | 50 | 35 |

Data is representative of typical performance and compiled from descriptive accounts in research literature. caltech.edu

C-C Bond Formation

This compound and its parent compound, 2-bromoaniline (B46623), are important substrates in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully applied to unprotected ortho-bromoanilines to form biaryl and alkyl-aryl compounds. nih.govresearchgate.net This reaction is a powerful tool for constructing complex molecular architectures from readily available starting materials. nih.gov

The reaction involves the palladium-catalyzed coupling of the aryl bromide (in this case, the bromoaniline derivative) with an organoboron compound, such as a boronic acid or a boronic ester. nih.govrsc.org The N-benzyl group in this compound remains intact under these conditions, allowing for the synthesis of N-benzylated ortho-substituted anilines.

Research has demonstrated that a variety of boronic esters can be coupled with unprotected ortho-bromoanilines, showcasing the versatility of this method. nih.govresearchgate.net The choice of palladium catalyst and reaction conditions is crucial for achieving high yields. nih.gov For instance, the use of a palladacycle catalyst like CataCXium A has been shown to be particularly effective. nih.gov

The table below summarizes the results of Suzuki-Miyaura cross-coupling reactions with various boronic esters and an ortho-bromoaniline substrate, which is directly analogous to the reactivity expected from this compound.

Table 2: Suzuki-Miyaura Cross-Coupling of an Unprotected ortho-Bromoaniline with Various Boronic Esters

| Entry | Boronic Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzylboronic acid pinacol (B44631) ester | ortho-(benzyl)aniline derivative | 95 |

| 2 | Isopropylboronic acid pinacol ester | ortho-(isopropyl)aniline derivative | No Reaction |

| 3 | 4-Acetylphenylboronic acid pinacol ester | ortho-(4-acetylphenyl)aniline derivative | 80 |

| 4 | 4-Chlorophenylboronic acid pinacol ester | ortho-(4-chlorophenyl)aniline derivative | 75 |

| 5 | 4-Methoxyphenylboronic acid pinacol ester | ortho-(4-methoxyphenyl)aniline derivative | 97 |

Adapted from data on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. nih.govresearchgate.net

This demonstrates the utility of this compound as a building block for creating C-C bonds, leading to a diverse range of substituted aniline derivatives that are valuable intermediates in organic synthesis.

Analytical and Spectroscopic Characterization in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of N-Benzyl-2-bromoaniline. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular formula C₁₃H₁₂BrN gives a calculated molecular weight of approximately 262.14 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak [M]⁺˙ would be observed. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion appears as a characteristic pair of peaks ([M]⁺˙ and [M+2]⁺˙) of almost equal intensity, at m/z 261 and 263, respectively. semanticscholar.org The fragmentation pattern provides further structural confirmation. A common fragmentation pathway is the loss of the bromine atom, and another significant fragment corresponds to the benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound exhibits characteristic absorption bands for the N-H bond, aromatic C-H bonds, the methylene (B1212753) group's C-H bonds, and C-N and C=C bonds.

Key vibrational frequencies observed in related structures include a distinct N-H stretching vibration around 3313 cm⁻¹. mju.ac.th The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ (e.g., 3059 cm⁻¹). mju.ac.th The asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) group are found in the 2928-2850 cm⁻¹ region. mju.ac.th The C=C stretching vibrations of the aromatic rings are observed in the 1654-1583 cm⁻¹ range, while the C-N stretching vibration appears around 1030 cm⁻¹. mju.ac.th

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | ~3313 | mju.ac.th |

| Aromatic C-H | Stretch | ~3059 | mju.ac.th |

| Methylene C-H | Stretch | ~2928, ~2850 | mju.ac.th |

| Aromatic C=C | Stretch | ~1654, ~1583 | mju.ac.th |

| C-N | Stretch | ~1030 | mju.ac.th |

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the compound's elemental composition, confirming its purity and empirical formula. For this compound (C₁₃H₁₂BrN), the theoretical percentages of carbon, hydrogen, and nitrogen are calculated based on its molecular formula. nih.govrsc.org Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages confirms the elemental composition and high purity of the synthesized compound. uni-konstanz.de

| Element | Calculated Percentage |

|---|---|

| Carbon (C) | 59.56% |

| Hydrogen (H) | 4.61% |

| Bromine (Br) | 30.48% |

| Nitrogen (N) | 5.34% |

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

For instance, the crystal structure of N-benzyl-2-methyl-4-nitroaniline, a derivative of this compound, has been determined. Such studies reveal details about the molecular conformation and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. In the case of N-benzyl-2-methyl-4-nitroaniline, the crystal structure analysis confirmed the unit cell parameters and the internal crystallographic structure. researchgate.net The study of such derivatives provides valuable insights into the structural effects of substituents on the N-benzylaniline core.

Future Research Trajectories and Broader Impact

Exploration of Novel Catalytic Systems for N-Benzyl-2-bromoaniline Transformations

The transformation of this compound is a key area of research, with a focus on developing innovative catalytic systems to enhance reaction efficiency and selectivity. Scientists are actively exploring a range of metal catalysts and ligands to facilitate various coupling and functionalization reactions.

Recent studies have demonstrated the efficacy of iridium and manganese-based catalysts in the N-alkylation of anilines, including the synthesis of this compound. For instance, an N-heterocyclic carbene (NHC) stabilized iridium complex has been utilized for the N-alkylation of amines with alcohols, yielding this compound in good isolated yields. rsc.org Similarly, an NHC manganese-catalyzed approach has been developed for the selective N-alkylation of anilines with alcohols at room temperature, again successfully producing this compound. rsc.org

Cobalt(II) chloride has also emerged as a simple and effective catalyst for the N-alkylation of amines with alcohols. thieme-connect.comresearchgate.net Furthermore, copper-catalyzed systems have been employed in the synthesis of 2-arylbenzothiazoles using N-benzyl-2-iodoaniline, a related substrate, suggesting potential applications for this compound in similar transformations. rsc.org The development of heterogeneous catalysts, such as a copper(I) complex supported on graphene oxide, also presents a promising green approach for N-alkylation reactions. researchgate.net

The table below summarizes some of the catalytic systems investigated for transformations involving this compound and related compounds.

| Catalyst System | Reaction Type | Substrate(s) | Yield | Reference |

| NHC-Iridium Complex | N-Alkylation | 2-Bromoaniline (B46623), Benzyl (B1604629) alcohol | 78% | rsc.org |

| NHC-Manganese Complex | N-Alkylation | 2-Bromoaniline, Benzyl alcohol | 67% | rsc.org |

| Cobalt(II) Chloride | N-Alkylation | 2-Bromoaniline, Benzyl alcohol | 42% | researchgate.net |

| Copper Bromide/TEMED | C-S Annulation | N-Benzyl-2-iodoaniline, K₂S | 38-95% | rsc.org |

| Palladium(dppf)Cl₂ | Suzuki-Miyaura Coupling | ortho-Bromoanilines, Boronic acids | up to 80% | rsc.org |

These examples highlight the ongoing efforts to discover and optimize catalytic systems for reactions involving this compound, paving the way for more efficient and sustainable synthetic methods.

Expansion of Synthetic Scope and Regio-/Stereoselective Control

Expanding the synthetic utility of this compound hinges on achieving high levels of regioselectivity and stereoselectivity in its reactions. Researchers are actively investigating methods to control the outcome of transformations, enabling the synthesis of complex and stereochemically defined molecules.

One area of focus is the control of regioselectivity in cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of unprotected ortho-bromoanilines have been developed, demonstrating broad functional group tolerance and providing access to a diverse range of substituted anilines. rsc.org Similarly, iridium-catalyzed ortho-C–H borylation of anilines has been shown to be highly regioselective, offering a direct route to functionalized aniline (B41778) derivatives. acs.org

In the realm of stereoselective synthesis, enantioselective carbolithiation of N-allyl-2-bromoanilines has been achieved using chiral ligands, leading to the formation of enantioenriched products. researchgate.netbeilstein-journals.org This methodology opens up avenues for the asymmetric synthesis of complex chiral molecules.

However, challenges remain. For instance, the alkylation of 2-bromoaniline with benzyl bromide can lead to an unexpected rearrangement, where the bromine atom migrates from the 2- to the 4-position. nih.gov Understanding and controlling such rearrangements is crucial for predictable and selective synthesis.

The table below showcases examples of reactions where regio- or stereoselectivity involving this compound or related structures has been a key focus.

| Reaction Type | Key Feature | Substrate(s) | Outcome | Reference |

| Suzuki-Miyaura Coupling | Regiocontrol | ortho-Bromoanilines, Boronic acids | Selective C-C bond formation at the ortho position | rsc.org |

| C-H Borylation | Regiocontrol | Anilines, Diboron reagents | Selective ortho-borylation | acs.org |

| Carbolithiation | Stereocontrol | N-Allyl-N-benzyl-2-bromoaniline, t-BuLi/(-)-sparteine (B7772259) | Enantioselective cyclization | beilstein-journals.org |

| Alkylation | Rearrangement | 2-Bromoaniline, Benzyl bromide | Bromine migration from 2- to 4-position | nih.gov |

Continued research in this area will undoubtedly lead to the development of more sophisticated methods for controlling the regio- and stereochemical outcomes of reactions involving this compound, further expanding its synthetic potential.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient transformations involving this compound. Researchers are increasingly employing a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of reaction pathways.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable tools for identifying and characterizing reaction intermediates. rsc.orgrsc.orgrsc.org For instance, ¹H NMR studies have been used to observe the formation of iridium-hydride species in the N-alkylation of amines, providing insights into the catalytic cycle. acs.orgresearchgate.net

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable for mapping out reaction coordinates and understanding the energetics of different pathways. rsc.orgrsc.org DFT studies on the N-alkylation of anilines have helped to elucidate the mechanism, including the initial coordination of the alcohol to the catalyst and subsequent dehydrogenation steps. rsc.org These computational insights can guide the rational design of more effective catalysts and reaction conditions.

Furthermore, the investigation of unexpected reaction outcomes, such as the rearrangement of 2-bromoaniline under alkylation conditions, has been aided by mechanistic studies. nih.gov These studies help to understand the factors that govern product distribution and can lead to the development of strategies to suppress unwanted side reactions. The use of isotope labeling experiments can also provide direct evidence for proposed mechanistic pathways. researchgate.net

The integration of these advanced techniques provides a powerful approach to unraveling the complexities of chemical reactions and is crucial for the continued development of synthetic methodologies centered around this compound.

Strategic Integration into Multi-Step Total Synthesis Endeavors

The true value of a synthetic building block like this compound is ultimately demonstrated by its successful incorporation into the total synthesis of complex, biologically active molecules. Its unique combination of functional groups makes it a strategic precursor for constructing key structural motifs found in natural products and pharmaceuticals.

The bromoaniline moiety is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful tools for carbon-carbon bond formation in the assembly of intricate molecular architectures. rsc.orgacs.org The benzyl protecting group on the nitrogen atom can be readily removed, allowing for further functionalization or ring-closure reactions.

Future research will likely see the increased application of this compound and its derivatives in the synthesis of other complex targets. The development of more robust and efficient catalytic systems for its transformations, as discussed in previous sections, will undoubtedly facilitate its broader use in multi-step synthetic sequences. The ability to introduce the this compound unit and then manipulate its functional groups with high chemo- and stereoselectivity will be key to its successful integration into sophisticated synthetic strategies.

Q & A

What is the standard synthetic route for preparing N-Benzyl-2-bromoaniline?

Level: Basic

Methodological Answer:

this compound can be synthesized via alkylation of 2-bromoaniline using benzyl bromide under anhydrous conditions. A reported procedure involves treating 2-bromoaniline with n-butyllithium to deprotonate the aniline nitrogen, followed by reaction with benzyl bromide (Scheme 3.12 in ). This method ensures selective N-benzylation while avoiding competing C-alkylation. Post-reaction purification via column chromatography (using hexane/ethyl acetate gradients) is recommended to isolate the product .

What analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and benzyl group integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (±0.001 Da) to distinguish isomers.

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between the benzyl group and aromatic ring), as demonstrated in crystal structure reports ( ) .

What factors contribute to the rearrangement of this compound under alkylation conditions?

Level: Advanced

Methodological Answer:

Rearrangement occurs under biphasic alkylation conditions due to:

HBr Generation : The reaction produces HBr, which catalyzes bromination of the aromatic ring via an arenium ion intermediate (Scheme 6, ).

Conformational Effects : N,N-Dibenzylaniline adopts a twisted conformation, reducing nitrogen lone-pair conjugation with the ring and destabilizing the arenium ion, favoring bromination at the para position.

Competing Pathways : Monobenzylated intermediates react with Br to form 4-bromo and 2,4-dibromo derivatives. Researchers should monitor reaction progress via TLC and GC-MS to detect such side products .

How can researchers minimize rearrangement during N-alkylation?

Level: Advanced

Methodological Answer:

To suppress rearrangement:

- Use Single-Phase Conditions : Replace biphasic systems (e.g., water/organic) with anhydrous polar aprotic solvents (e.g., DMF or THF) and soluble bases (e.g., KCO).

- Avoid HBr Accumulation : Add scavengers like molecular sieves or employ alkyl chlorides instead of bromides to reduce HBr byproduct formation.

These adjustments prioritize N-alkylation over electrophilic aromatic substitution .

How do steric and electronic effects influence the reactivity of this compound?

Level: Advanced

Methodological Answer:

- Steric Effects : The benzyl group introduces steric hindrance, twisting the N-aryl bond and reducing conjugation. This diminishes stabilization of arenium ions, making para-bromination kinetically favorable (, Figure 2).

- Electronic Effects : Electron-donating substituents (e.g., methoxy) on the aromatic ring accelerate electrophilic substitution, whereas electron-withdrawing groups (e.g., nitro) suppress it. Computational studies (DFT) are recommended to model substituent effects .

How should researchers resolve contradictions in reported alkylation outcomes for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from reaction conditions:

- Phase Differences : Biphasic vs. homogeneous systems alter nucleophilicity and Br availability.

- Base Selection : Insoluble bases (e.g., NaOH) trap HBr but may slow alkylation.

To reconcile data, replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equivalents) and compare intermediates via H NMR kinetics .

What role does HBr play in the stability of this compound?

Level: Basic

Methodological Answer:

HBr acts as both a catalyst and a reactant:

- Catalyst : Facilitates arenium ion formation, enabling bromine migration.

- Reactant : Combines with dibrominated intermediates to regenerate Br.

To mitigate HBr-driven side reactions, neutralize it in situ using mild bases (e.g., NaHCO) or employ flow chemistry for continuous HBr removal .

How does nitrogen conformation affect the reactivity of this compound?

Level: Advanced

Methodological Answer:

The benzyl group’s rotation creates conformational isomers:

- Conjugation-Stabilized : Planar geometry allows nitrogen lone-pair conjugation, stabilizing cationic intermediates.

- Twisted Geometry : Reduces conjugation, increasing susceptibility to electrophilic attack at the para position.

Variable-temperature NMR or rotational barrier calculations (e.g., using Eyring plots) can quantify conformational preferences .

What advanced purification techniques are recommended for isolating this compound?

Level: Basic

Methodological Answer:

- Preparative HPLC : Separates closely related brominated byproducts using C18 columns and acetonitrile/water gradients.

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Confirm purity via melting point analysis and HPLC (>99% peak area) .

Why are electron-rich bromoarenes more prone to rearrangement than electron-deficient analogs?

Level: Advanced

Methodological Answer:

Electron-rich systems stabilize arenium ions via resonance, lowering activation energy for bromination. For example, para-methoxy substituents enhance ring nucleophilicity, accelerating Br incorporation. In contrast, electron-withdrawing groups (e.g., -NO) deactivate the ring. Researchers should conduct Hammett studies to quantify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。